molecular formula C22H17N3O4 B186278 N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide CAS No. 5846-60-6

N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No. B186278
CAS RN: 5846-60-6
M. Wt: 387.4 g/mol
InChI Key: TVFDMOOXUZWGGH-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBDNO and is a fluorescent whitening agent that is widely used in the textile industry. In recent years, researchers have shown interest in exploring the potential of DBDNO in various scientific applications, including biological and medical research.

Mechanism Of Action

The mechanism of action of DBDNO is not fully understood. However, it is believed that DBDNO acts as a fluorescent probe by binding to DNA and RNA. This binding results in the emission of fluorescence, which can be detected and measured. The exact mechanism of action of DBDNO in cancer therapy and drug delivery is still under investigation.

Biochemical And Physiological Effects

DBDNO has been shown to have minimal toxicity and does not cause any significant biochemical or physiological effects in cells and tissues. However, further studies are needed to fully understand the long-term effects of DBDNO on living organisms.

Advantages And Limitations For Lab Experiments

The advantages of using DBDNO in lab experiments include its high sensitivity, specificity, and selectivity. It is also easy to use and can be detected and measured using standard laboratory equipment. However, the limitations of using DBDNO include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of DBDNO in scientific research. These include:
1. Exploring the potential of DBDNO as a drug delivery agent for cancer therapy.
2. Investigating the use of DBDNO as a fluorescent marker for live-cell imaging.
3. Developing new methods for the synthesis and purification of DBDNO.
4. Studying the potential of DBDNO in other scientific fields, such as materials science and environmental science.
5. Investigating the long-term effects of DBDNO on living organisms.
In conclusion, DBDNO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DBDNO is a complex process that requires careful attention to detail and expertise in organic chemistry. DBDNO has been extensively studied in various scientific fields, including biological and medical research. The exact mechanism of action of DBDNO is still under investigation, and further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of DBDNO involves the reaction of 2,4-dimethyl-1,3-phenylenediamine with salicylic acid and nitric acid. The reaction results in the formation of DBDNO, which is then purified and isolated through various methods. The synthesis of DBDNO is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

DBDNO has been extensively studied in various scientific fields, including biological and medical research. In biological research, DBDNO is used as a fluorescent probe to study the binding of proteins to DNA. It is also used as a fluorescent marker to study the localization and dynamics of cellular organelles. In medical research, DBDNO is being explored for its potential applications in cancer therapy and imaging. DBDNO has also been studied as a potential drug delivery agent due to its ability to penetrate cell membranes.

properties

CAS RN

5846-60-6

Product Name

N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

InChI

InChI=1S/C22H17N3O4/c1-13-6-8-18(14(2)10-13)22-24-19-12-16(7-9-20(19)29-22)23-21(26)15-4-3-5-17(11-15)25(27)28/h3-12H,1-2H3,(H,23,26)

InChI Key

TVFDMOOXUZWGGH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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